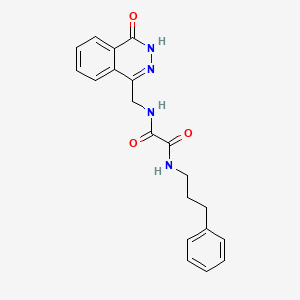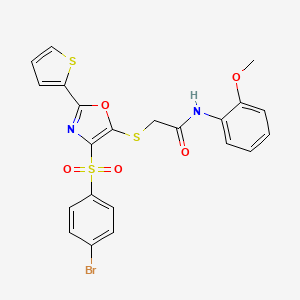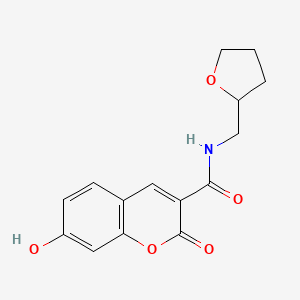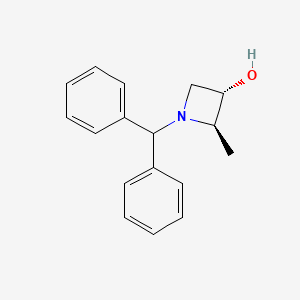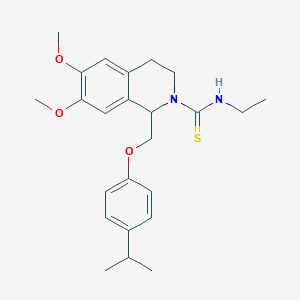
N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to dihydroisoquinoline carboxamides involves multiple steps, including reaction of ethyl carboxylates with ammonia and isopropylamine, followed by reduction processes to yield the targeted compound. These steps highlight the complexity and the specific conditions required for successful synthesis of such molecules (Aghekyan & Panosyan, 2016).
Molecular Structure Analysis
The molecular structure of related dihydroisoquinoline derivatives has been explored through various chemical and X-ray studies. For example, the quinoline ring system's planarity and the orientation of methoxy groups have been detailed in structure reports, demonstrating the intricate spatial arrangement of atoms within these molecules (Zhou et al., 2010).
Chemical Reactions and Properties
Dihydroisoquinoline derivatives undergo a variety of chemical reactions, including radical bromination and reactions with secondary amines and heterylthiols, leading to a range of substituted amino- and sulfanylamides. These reactions are critical for modifying the chemical structure and properties of the base compound for potential applications (Aghekyan & Panosyan, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been determined through various studies. X-ray crystallography, in particular, provides detailed insight into the molecular geometry, confirming the structural integrity and stability of these compounds under different conditions (Zhou et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, define the potential utility of dihydroisoquinoline derivatives in chemical synthesis and other applications. Studies have detailed how specific substituents and functional groups affect the overall reactivity and chemical behavior of these molecules (Aghekyan & Panosyan, 2016).
Applications De Recherche Scientifique
Topoisomerase I-Targeting Agents
Compounds structurally related to the one have been synthesized and evaluated for their potential as topoisomerase I (TOP1) targeting agents. These compounds show promise in the field of anticancer research due to their potent TOP1 targeting activity and antitumor activity. The modification of the ethyl substituent on isoquinoline rings, including the addition of various polar substituents, has been studied for its effect on TOP1-targeting activity and cytotoxicity, indicating a promising approach for designing new anticancer agents (Satyanarayana et al., 2008).
Novel Syntheses of Isoquinoline Rings
Research into the synthesis of isoquinoline rings has led to the development of new methods for creating these complex structures, which are important in medicinal chemistry and drug design. For instance, the cyclopalladation of certain ethyl derivatives and their subsequent reactions have opened up new pathways for isoquinoline synthesis, providing functionalized substituents that are valuable for further chemical modifications (Barr et al., 1983).
Propriétés
IUPAC Name |
N-ethyl-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-6-25-24(30)26-12-11-18-13-22(27-4)23(28-5)14-20(18)21(26)15-29-19-9-7-17(8-10-19)16(2)3/h7-10,13-14,16,21H,6,11-12,15H2,1-5H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDNXQGFFKMKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)


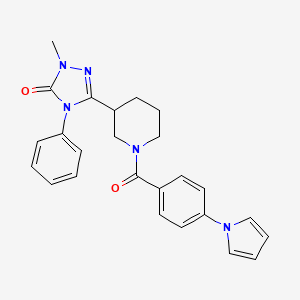

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)
![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)
![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
